2-Mercaptoethyl beta-D-glucopyranoside
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Overview
Description
"2-Mercaptoethyl beta-D-glucopyranoside" belongs to a class of compounds known as glucopyranosides, which are derivatives of glucose, a fundamental sugar molecule in biology. These compounds are known for their varied chemical and physical properties and have been a subject of extensive research due to their importance in various biochemical and industrial applications.
Synthesis Analysis
The synthesis of compounds similar to "2-Mercaptoethyl beta-D-glucopyranoside," like 2-aminoethyl β-D-glucopyranoside and other derivatives, involves multiple steps, including acetylation, deacetylation, conversion to certain intermediates, and coupling with acceptor alcohols. This process typically results in the formation of the β-anomer of the glucopyranoside, which is a stereoisomer of the sugar molecule (Graham & Neuberger, 1968).
Molecular Structure Analysis
The molecular structure of glucopyranosides, including "2-Mercaptoethyl beta-D-glucopyranoside," is characterized by a glucose moiety linked to a functional group (in this case, a mercaptoethyl group). The structure influences the compound's chemical behavior and physical properties. For instance, the addition of substituents can affect the sugar's conformational landscape, as observed in studies of phenyl β-D-glucopyranoside (Talbot & Simons, 2002).
Scientific Research Applications
Metabolomics and Plant Genome Research
2-Mercaptoethyl beta-D-glucopyranoside has been implicated in metabolomic studies, especially in model plants like Arabidopsis thaliana. Nakabayashi et al. (2009) isolated metabolites from Arabidopsis in a non-targeted way, aiming at the construction of metabolite standards and chemotaxonomic comparison. This included the isolation of various compounds such as anthocyanins and glucopyranosides for structural analysis, indicating the relevance of such compounds in the study of plant metabolomics and genome research (Nakabayashi et al., 2009).
Chitosan Derivatives and Heavy Metal Retention
Chitosan mercaptanes, which include a structural component similar to 2-Mercaptoethyl beta-D-glucopyranoside, have been studied for their potential as heavy metal retention agents. Cardenas et al. (2001) synthesized chitosan mercaptanes using mercaptoacetic acid and investigated their retention capacities for heavy metals like copper and mercury. This research highlights the potential application of glucopyranoside derivatives in environmental remediation (Cardenas et al., 2001).
Synthetic Glycosides for Pharmaceutical Research
There is a notable interest in the synthesis of glycosides, including those related to 2-Mercaptoethyl beta-D-glucopyranoside, for pharmaceutical applications. Myszka et al. (2003) explored the synthesis of diosgenyl glycosides, demonstrating their potential antitumor activities. These findings suggest the relevance of glucopyranoside derivatives in the development of new therapeutic agents (Myszka et al., 2003).
Safety And Hazards
While specific safety and hazard information for 2-Mercaptoethyl beta-D-glucopyranoside is not available, it’s important to handle all chemicals with care and use appropriate safety measures.
Future Directions
The future research directions for 2-Mercaptoethyl beta-D-glucopyranoside are not clear due to the limited information available. However, given its biochemical nature, it could potentially be explored further in the field of proteomics research1.
Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Mercaptoethyl beta-D-glucopyranoside.
properties
IUPAC Name |
(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFGRHVKQZODJ-OAIINSLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662070 |
Source
|
Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptoethyl beta-D-glucopyranoside | |
CAS RN |
130263-77-3 |
Source
|
Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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